4'-(1,1,2,2-Tetrafluoroethoxy)acetophenone

Description

BenchChem offers high-quality 4'-(1,1,2,2-Tetrafluoroethoxy)acetophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4'-(1,1,2,2-Tetrafluoroethoxy)acetophenone including the price, delivery time, and more detailed information at info@benchchem.com.

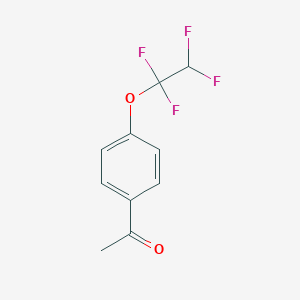

Structure

3D Structure

Properties

IUPAC Name |

1-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F4O2/c1-6(15)7-2-4-8(5-3-7)16-10(13,14)9(11)12/h2-5,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTVMTPUVGLCMQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)OC(C(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30603503 | |

| Record name | 1-[4-(1,1,2,2-Tetrafluoroethoxy)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30603503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101975-15-9 | |

| Record name | 1-[4-(1,1,2,2-Tetrafluoroethoxy)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30603503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Comprehensive Guide to 4'-(1,1,2,2-Tetrafluoroethoxy)acetophenone

This comprehensive technical guide details the chemical properties, synthesis, reactivity, and applications of 4'-(1,1,2,2-Tetrafluoroethoxy)acetophenone, designed for researchers in drug discovery and organic synthesis.

Executive Summary

4'-(1,1,2,2-Tetrafluoroethoxy)acetophenone (CAS: 101975-15-9) is a fluorinated aromatic building block increasingly utilized in medicinal chemistry and agrochemical synthesis. Distinguished by the 1,1,2,2-tetrafluoroethoxy (

Chemical Identity & Structural Analysis[1][2]

The molecule consists of a phenyl ring substituted at the para positions with an acetyl group and a tetrafluoroethoxy group. The fluorinated ether tail is critical; unlike a trifluoromethoxy (

Physicochemical Profile

| Property | Data | Note |

| CAS Number | 101975-15-9 | |

| IUPAC Name | 1-[4-(1,1,2,2-Tetrafluoroethoxy)phenyl]ethan-1-one | |

| Molecular Formula | ||

| Molecular Weight | 236.17 g/mol | |

| Physical State | Colorless to pale yellow liquid | Low-melting solid near |

| Boiling Point | ~230–235 °C (Predicted) | Extrapolated from analogs |

| Density | ~1.35 g/cm³ | High density due to fluorination |

| LogP (Predicted) | 2.8 – 3.2 | More lipophilic than methoxy analog |

| H-Bond Acceptors | 2 (Ketone O, Ether O) | Fluorine atoms are weak acceptors |

Structural Implications[1][2][4]

-

Electronic Effect: The

group exerts a strong inductive electron-withdrawing effect (-I) , deactivating the aromatic ring relative to a standard alkoxy group, but less so than a nitro group. -

Conformation: The ether linkage adopts a twisted conformation to minimize dipole repulsion between the oxygen lone pairs and the fluorine atoms (anomeric effect), impacting binding affinity in protein pockets.

Synthetic Pathways[3][5]

The synthesis of 4'-(1,1,2,2-Tetrafluoroethoxy)acetophenone typically avoids direct fluorination of the ether. Instead, it relies on the fluoroalkylation of the corresponding phenol.

Primary Route: Base-Catalyzed Addition of Tetrafluoroethylene (TFE)

The most atom-economical route involves the reaction of 4-hydroxyacetophenone with tetrafluoroethylene (TFE) gas. This reaction requires an autoclave and strict safety protocols due to the explosive nature of TFE.

Mechanism:

-

Deprotonation: A base (e.g., KOH or

) deprotonates the phenol to form the phenoxide anion. -

Nucleophilic Attack: The phenoxide attacks the fluorinated alkene (

). -

Protonation: The resulting carbanion abstracts a proton (from solvent or trace water) to form the terminal

group.

Figure 1: Industrial synthetic pathway via fluoroalkylation.[1] TFE handling requires specialized pressure vessels.

Alternative Route: Alkylation with Tosylates/Halides

For laboratories lacking high-pressure facilities, alkylation using 1-iodo-1,1,2,2-tetrafluoroethane or 1,1,2,2-tetrafluoroethyl tosylate is a viable, though less atom-efficient, alternative.

Chemical Reactivity & Functionalization

The compound exhibits dual reactivity: the ketone functionality allows for chain extension, while the aromatic ring allows for substitution, modulated by the fluorinated ether.

Carbonyl Transformations

The acetyl group is a versatile handle for building complex scaffolds.

-

Reduction:

or catalytic hydrogenation yields the secondary alcohol (1-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]ethanol). -

Condensation: Aldol condensation with aromatic aldehydes yields chalcones, useful for screening anti-inflammatory activity.

-

Reductive Amination: Reaction with amines and a reducing agent (

) generates benzylamine derivatives.

Electrophilic Aromatic Substitution (EAS)

The directing effects are competitive.

- Group: Ortho/Para directing (due to oxygen lone pairs) but deactivated by the fluorine inductive effect.

-

Acetyl Group: Meta directing and strongly deactivating.

-

Outcome: Substitution (e.g., nitration, bromination) predominantly occurs ortho to the ether group (position 3'), as the resonance donation from oxygen outweighs the deactivation from the acetyl group.

Stability of the Fluoroalkoxy Group

The 1,1,2,2-tetrafluoroethoxy group is chemically robust.

-

Acid Stability: Stable to dilute mineral acids (HCl,

). -

Base Stability: Resistant to hydrolysis under standard basic conditions. However, extremely strong bases (e.g.,

) may cause elimination of HF to form a trifluorovinyl ether. -

Metabolic Stability: The C-F bonds block the typical Cytochrome P450-mediated O-dealkylation that rapidly degrades methoxy/ethoxy groups.

Figure 2: Reactivity map highlighting the divergence of carbonyl and aromatic transformations.

Applications in Drug Discovery[1][7][8]

Bioisosterism & Pharmacokinetics

The transition from a methoxy (

-

Lipophilicity Modulation: The fluorinated tail increases LogP by approximately 0.8–1.2 units compared to methoxy, enhancing passive membrane permeability (blood-brain barrier penetration).

-

Metabolic Blocking: The

bond strength (~116 kcal/mol) prevents oxidative metabolism at the ether linkage, extending the drug's half-life ( -

Conformational Locking: The steric bulk of the tetrafluoroethyl group can lock the conformation of the drug molecule, potentially reducing the entropic penalty upon binding to a receptor.

Case Study Context

This scaffold is often investigated in the development of:

-

COX-2 Inhibitors: Where metabolic stability of the phenyl ether is required.

-

Agrochemicals: Specifically insecticides where high lipophilicity improves cuticular penetration.

Handling & Safety Protocols

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation.[2] |

| STOT-SE | H335 | May cause respiratory irritation.[2] |

Specific Precautions:

-

Combustion: In case of fire, this compound decomposes to release Hydrogen Fluoride (HF) and Carbonyl Fluoride (

) . Firefighters must wear full acid-resistant gear and SCBA. -

Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon). While stable, avoiding moisture prevents any potential hydrolysis of trace impurities.

References

-

Pharmaffiliates . 4'-(1,1,2,2-Tetrafluoroethoxy)acetophenone Product Data. Retrieved from

-

Sigma-Aldrich . Safety Data Sheet: 4'-(Trifluoromethoxy)acetophenone (Analogous Hazard Data). Retrieved from

-

PubChem . Compound Summary: Acetophenone Derivatives. National Library of Medicine. Retrieved from

-

PrepChem . General Synthesis of Fluoroacetophenones. Retrieved from

-

ResearchGate . Reactivity of Fluoroalkyl Ethers in Medicinal Chemistry. Retrieved from

Sources

An In-Depth Technical Guide to the Solubility Profile of 4'-(1,1,2,2-Tetrafluoroethoxy)acetophenone in Organic Solvents

Introduction

In the landscape of pharmaceutical and materials science, the development of novel molecular entities often hinges on a thorough understanding of their fundamental physicochemical properties. Among these, solubility stands as a cornerstone, profoundly influencing bioavailability, processability, and formulation design. This guide provides a comprehensive technical overview of the solubility profile of 4'-(1,1,2,2-Tetrafluoroethoxy)acetophenone, a compound of interest due to its unique fluorinated moiety.

The presence of the tetrafluoroethoxy group imparts distinct electronic and steric characteristics to the acetophenone scaffold, significantly altering its interaction with various solvents. Understanding these interactions is paramount for researchers, scientists, and drug development professionals seeking to harness the full potential of this and similar fluorinated compounds. This document will not only present solubility data but will delve into the underlying principles and provide robust, field-proven methodologies for its determination.

Theoretical Framework: The Science of Dissolution

The solubility of a solid in a liquid is the maximum concentration of the solute that can be dissolved in a solvent at a specific temperature to form a saturated solution. This process is governed by a complex interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.

For 4'-(1,1,2,2-Tetrafluoroethoxy)acetophenone, the key structural features influencing its solubility are:

-

The Aromatic Ring and Carbonyl Group: These provide sites for π-π stacking and dipole-dipole interactions. The carbonyl oxygen can also act as a hydrogen bond acceptor.

-

The Tetrafluoroethoxy Group (-OCF₂CF₂H): This group is highly electronegative and increases the molecule's lipophilicity. The fluorine atoms are weak hydrogen bond acceptors, while the terminal hydrogen is weakly acidic. The polarity of fluorinated solvents can influence their miscibility with other solvents.[1]

The general principle of "like dissolves like" serves as a useful starting point.[2] Solvents with polarity and hydrogen bonding capabilities similar to the solute are likely to be more effective. However, the unique nature of fluorinated compounds often leads to solubility behaviors that defy simple predictions, necessitating empirical determination.[3][4]

Part 1: Experimental Determination of Thermodynamic Solubility

The "gold standard" for determining the equilibrium or thermodynamic solubility of a compound is the shake-flask method.[5] This method, recommended by the Organisation for an Economic Co-operation and Development (OECD) under guideline 105 for water solubility, is adapted here for organic solvents.[6][7][8][9] It ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.

Protocol: Shake-Flask Method for Organic Solvents

This protocol is designed as a self-validating system to ensure accuracy and reproducibility.

1. Material Preparation:

- Analyte: High-purity (>99%) 4'-(1,1,2,2-Tetrafluoroethoxy)acetophenone.

- Solvents: HPLC-grade or equivalent purity for all selected organic solvents.

- Equipment: Analytical balance, scintillation vials with screw caps, orbital shaker with temperature control, centrifuge, calibrated pipettes, and an appropriate analytical instrument (e.g., HPLC-UV).

2. Experimental Procedure:

- Step 1: Addition of Excess Solute: Add an excess amount of 4'-(1,1,2,2-Tetrafluoroethoxy)acetophenone to a series of vials. The key is to ensure a visible excess of solid remains at the end of the experiment, confirming saturation.[5]

- Step 2: Solvent Addition: Accurately pipette a known volume (e.g., 2 mL) of the chosen organic solvent into each vial.

- Step 3: Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 150 rpm).[10] The system should be allowed to equilibrate for a sufficient duration, typically 24 to 48 hours, to ensure thermodynamic equilibrium is achieved.[11][12]

- Step 4: Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Centrifuge the vials to ensure complete separation of the solid from the supernatant.

- Step 5: Sample Collection: Carefully withdraw an aliquot of the clear supernatant.

- Step 6: Dilution: Dilute the aliquot with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical instrument.

- Step 7: Quantification: Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration of the dissolved compound.[13][14][15][16][17]

Workflow for Thermodynamic Solubility Determination

Sources

- 1. researchgate.net [researchgate.net]

- 2. 溶剂混溶性表 [sigmaaldrich.com]

- 3. Experimental measurement and modeling of the solubility of fluorinated compounds derived from dichlone in supercritical carbon dioxide | Ingeniería UC [ing.uc.cl]

- 4. Prediction of Solubility of Solid Organic Compounds in Solvents by UNIFAC [diva-portal.org]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 7. oecd.org [oecd.org]

- 8. oecd.org [oecd.org]

- 9. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 10. scielo.br [scielo.br]

- 11. enamine.net [enamine.net]

- 12. bioassaysys.com [bioassaysys.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. app.studyraid.com [app.studyraid.com]

- 15. Separation of Acetophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Acetophenone - analysis - Analytice [analytice.com]

Navigating the Safety Landscape of 4'-(1,1,2,2-Tetrafluoroethoxy)acetophenone: An In-depth Technical Guide for Researchers

Introduction: In the dynamic landscape of pharmaceutical and materials science research, novel chemical entities are the bedrock of innovation. Among these, 4'-(1,1,2,2-Tetrafluoroethoxy)acetophenone emerges as a compound of significant interest, offering a unique combination of a reactive acetophenone core and a lipophilic, metabolically robust tetrafluoroethoxy substituent. However, the very novelty that makes this compound a valuable research tool also necessitates a thorough and proactive approach to its safe handling. As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the safety considerations and handling protocols for this compound, moving beyond a standard Safety Data Sheet (SDS) to offer practical, field-proven insights.

I. The Molecular Blueprint: Understanding the Hazard Profile

The toxicological and safety profile of 4'-(1,1,2,2-Tetrafluoroethoxy)acetophenone can be logically inferred by dissecting its two primary structural components: the acetophenone core and the 1,1,2,2-tetrafluoroethoxy group.

The Acetophenone Core: Acetophenone is a well-characterized aromatic ketone. It is classified as harmful if swallowed and is a known serious eye irritant.[1][2][3][4] Acute exposure can also lead to skin and respiratory tract irritation.[1][3] Its metabolic profile involves pathways common to aromatic compounds.[5]

The 1,1,2,2-Tetrafluoroethoxy Substituent: The introduction of a tetrafluoroethoxy group significantly alters the physicochemical properties of the parent molecule. The high electronegativity of fluorine atoms can influence the electron distribution within the aromatic ring.[6] Generally, fluoroalkoxy groups are known to increase metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[6][7] While this is often a desirable trait in drug design, it also means the compound may be more persistent in biological systems. The metabolism of highly fluorinated ethers is complex and can, in some cases, lead to the release of fluoride ions or other reactive metabolites.[6][8][9]

Based on this analysis, we can anticipate that 4'-(1,1,2,2-Tetrafluoroethoxy)acetophenone will likely exhibit the following hazards:

-

Acute Toxicity (Oral): Harmful if swallowed, based on the acetophenone core.

-

Eye Irritation: Serious eye irritant, a consistent finding for acetophenone and its derivatives.

-

Skin Irritation: Potential for skin irritation.

-

Respiratory Irritation: Potential for respiratory tract irritation upon inhalation of dusts or aerosols.

-

Target Organ Toxicity: The respiratory system is a potential target, as suggested by data on analogous fluoroalkoxy benzene compounds.

II. Quantitative Data at a Glance

While experimental data for 4'-(1,1,2,2-Tetrafluoroethoxy)acetophenone is scarce, the following table provides key identifiers and data for the parent compound, acetophenone, to serve as a baseline for risk assessment.

| Property | Value | Source |

| Chemical Name | 4'-(1,1,2,2-Tetrafluoroethoxy)acetophenone | - |

| CAS Number | 101975-15-9 | [10][11] |

| Molecular Formula | C10H8F4O2 | [10][11] |

| Molecular Weight | 236.17 g/mol | [11] |

| Boiling Point (Acetophenone) | 202 °C | [1][2][12] |

| Melting Point (Acetophenone) | 19-20 °C | [1][2] |

| Solubility in Water (Acetophenone) | Slightly soluble | [4] |

| Log P (Octanol/Water) (Acetophenone) | 1.58 | [4][13] |

III. Risk Assessment and Hazard Control: A Proactive Approach

Given the incomplete dataset for this specific molecule, a rigorous, documented risk assessment is not just recommended—it is essential. The following workflow provides a systematic approach to evaluating and mitigating risks.

Caption: A systematic workflow for conducting a risk assessment for a novel chemical entity.

IV. Standard Operating Procedures: From Benchtop to Waste Stream

The following protocols are designed to provide a framework for the safe handling of 4'-(1,1,2,2-Tetrafluoroethoxy)acetophenone. These should be adapted to the specific requirements of your experimental setup.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles are mandatory at all times. A face shield should be used when there is a significant risk of splashing.

-

Hand Protection: Nitrile gloves are a suitable choice for incidental contact. For prolonged handling or in the event of a spill, heavier-duty gloves such as butyl rubber should be considered. Always inspect gloves for any signs of degradation or perforation before use.

-

Body Protection: A flame-resistant lab coat should be worn and kept buttoned.

-

Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of any potential vapors or aerosols. If there is a risk of generating fine powders and a fume hood is not feasible, a properly fitted respirator with appropriate cartridges should be used.

Engineering Controls

All manipulations of 4'-(1,1,2,2-Tetrafluoroethoxy)acetophenone, including weighing, dissolving, and transferring, must be performed within a functioning and certified chemical fume hood. The sash should be kept at the lowest practical height.

Handling and Storage

-

Handling: Avoid direct contact with skin and eyes. Prevent the formation of dust and aerosols. Use only non-sparking tools.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from sources of ignition, strong oxidizing agents, and strong bases.

Spill and Emergency Procedures

-

Minor Spill (in a fume hood):

-

Alert personnel in the immediate area.

-

Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

-

Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

-

Decontaminate the area with a suitable solvent, followed by soap and water.

-

-

Major Spill (outside a fume hood):

-

Evacuate the laboratory immediately.

-

Alert your institution's emergency response team.

-

Prevent entry to the affected area.

-

Provide the emergency response team with all available information on the compound.

-

First Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[1]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water. Seek immediate medical attention.[1]

V. Conclusion: A Culture of Proactive Safety

Working with novel compounds like 4'-(1,1,2,2-Tetrafluoroethoxy)acetophenone is at the heart of scientific advancement. However, this progress must be built on a foundation of unwavering commitment to safety. By understanding the constituent hazards, conducting thorough risk assessments, and adhering to stringent handling protocols, researchers can confidently and responsibly explore the potential of this and other novel chemical entities. This guide serves not as a replacement for institutional safety protocols, but as a framework for critical thinking and proactive hazard mitigation in the laboratory.

References

- Material Safety Data Sheet for Acetophenone. Thermo Fisher Scientific. (2010).

- Zhang, G., et al. (2013). General Experimental. The Royal Society of Chemistry.

- On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC - NIH.

- 4'-(Trifluoromethyl)acetophenone(709-63-7) 1H NMR spectrum. ChemicalBook.

- Acetophenone:1 Colorless viscous liquid; 1H NMR (400 MHz, CDCl3): δ 7.98.

- Metabolism of fluorine-containing drugs.

- Chemical Properties of Acetophenone, 4-trifluoroacetyl. Cheméo.

- Metabolism of fluoroorganic compounds in microorganisms: impacts for the environment and the production of fine chemicals. PubMed.

- Acetophenone | Aromatic, Organic, Synthesis. Britannica. (2026).

- Acetophenone. Chem-Impex.

- Metabolism of fluoroorganic compounds in microorganisms: Impacts for the environment and the production of fine chemicals.

- Anaerobic metabolism of arom

- Synthesis of 4'-(4-fluorophenoxy)acetophenone. PrepChem.com.

- Acetophenone(98-86-2) 1H NMR spectrum. ChemicalBook.

- Trifluoroacetophenone(434-45-7) 1H NMR spectrum. ChemicalBook.

- 4-(1,1,2,2-TETRAFLUOROETHOXY)ACETOPHENONE [101975-15-9]. Chemsigma.

- 4'-Fluoroacetophenone | C8H7FO | CID 9828. PubChem.

- Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. PMC.

- 101975-15-9| Chemical Name : 4'-(1,1,2,2-Tetrafluoroethoxy)acetophenone.

- Review of toxicology acetophenone.

- Acetophenone. EPA.

- Background Material: 1997-11-12 Acetophenone As Federal Hazardous Air Pollutant.

- Natural-derived acetophenones: chemistry and pharmacological activities. PMC. (2024).

- BIOACTIVE SUBSTITUTED ACETOPHENONE DERIVATIVES OF 4-HYDRAZINYL-7H-PYRROLO[2,3-D]PYRIMIDINE: SYNTHESIS AND STRUCTURAL INSIGHTS. Rasayan Journal of Chemistry.

- Acetophenone, 2,2,2,4'-tetrafluoro. the NIST WebBook.

- Chemical Properties of Acetophenone, 2,2,2,3'-tetrafluoro- (CAS 708-64-5). Cheméo.

- 4'-Fluoroacetophenone | 403-42-9. Tokyo Chemical Industry Co., Ltd. (APAC).

- FURTHER TOXICOLOGICAL AND BIOCHEMICAL STUDIES ON ω-FLUORO COMPOUNDS.

- acetophenone. Stenutz.

Sources

- 1. southwest.tn.edu [southwest.tn.edu]

- 2. chemimpex.com [chemimpex.com]

- 3. epa.gov [epa.gov]

- 4. ww2.arb.ca.gov [ww2.arb.ca.gov]

- 5. Anaerobic metabolism of aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metabolism of fluoroorganic compounds in microorganisms: impacts for the environment and the production of fine chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 4-(1,1,2,2-TETRAFLUOROETHOXY)ACETOPHENONE [101975-15-9] | Chemsigma [chemsigma.com]

- 11. pharmaffiliates.com [pharmaffiliates.com]

- 12. Acetophenone | Aromatic, Organic, Synthesis | Britannica [britannica.com]

- 13. acetophenone [stenutz.eu]

Thermodynamic Stability & Profiling of Tetrafluoroethoxy Acetophenone Derivatives

This guide details the thermodynamic stability profile of tetrafluoroethoxy acetophenone derivatives, specifically focusing on the 1,1,2,2-tetrafluoroethoxy moiety (

Part 1: Structural & Thermodynamic Foundations

The Tetrafluoroethoxy Moiety

In medicinal chemistry, the 1,1,2,2-tetrafluoroethoxy group (

-

Bond Strength Amplification: The

linkage is significantly stronger than a typical -

Electronic Modulation: The

group is a strong electron-withdrawing group (EWG) by induction (-

Hammett Constants:

(comparable to -

Impact: This electron withdrawal deactivates the acetophenone phenyl ring towards electrophilic attack (increasing oxidative stability) and increases the acidity of the acetophenone

-protons.

-

Conformational Thermodynamics

Thermodynamic stability is also governed by the ground-state conformation. Fluoro-substituted acetophenones predominantly adopt the s-trans conformation.

-

Mechanism: The dipole of the carbonyl group (

) and the dipole of the ether C-F bonds repel each other. The s-trans planar conformation minimizes this dipolar repulsion, lowering the internal energy (

Part 2: Stability Profiling (The Core Analysis)

Hydrolytic Stability

The tetrafluoroethoxy ether linkage is hydrolytically stable across the physiological pH range (pH 1–9).

-

Acidic Conditions: The fluorination reduces the basicity of the ether oxygen, preventing protonation—the first step in acid-catalyzed ether cleavage. Consequently, the

bond is inert to aqueous acids (e.g., 1N HCl). -

Basic Conditions (The "Gotcha"): While stable to aqueous bases (NaOH,

), the terminal proton in the-

Risk: Exposure to anhydrous strong bases (e.g., NaH, LDA,

-BuOK) can trigger proton abstraction followed by

-

Metabolic Stability

The primary utility of this derivative is its resistance to Cytochrome P450 (CYP) metabolism.

-

Blockade of O-Dealkylation: Standard ethers are metabolized via hydroxylation at the

-carbon ( -

Terminal Oxidation: The terminal

bond is strengthened by the geminal fluorines (

Thermal Stability

These derivatives typically exhibit high thermal stability, often exceeding 150°C. Decomposition is usually initiated not by the fluoroether cleavage, but by the acetophenone moiety (e.g., aldol condensation) if not properly buffered.

Part 3: Visualization of Mechanisms

Diagram 1: Electronic Effects & Stability Logic

Caption: Interplay of electronic effects conferring thermodynamic and metabolic stability to the fluoroether moiety.

Part 4: Experimental Protocols

Forced Degradation Workflow

To validate the stability of a specific derivative, use this self-validating stress-test protocol.

Table 1: Stress Conditions & Acceptance Criteria

| Stress Type | Condition | Duration | Target Degradation | Mechanism Probed |

| Acid Hydrolysis | 1N HCl, 60°C | 24 Hours | < 2% | Ketal formation / Ether cleavage |

| Base Hydrolysis | 0.1N NaOH, Ambient | 24 Hours | < 2% | Ester hydrolysis (if present) / Retro-Aldol |

| Oxidation | 3% | 4 Hours | < 5% | N-oxide formation / Ring oxidation |

| Thermal | 80°C (Solid State) | 7 Days | < 1% | Crystal lattice stability / Autoxidation |

| Photolytic | 1.2M Lux hours (ICH Q1B) | ~24 Hours | < 5% | Norrish Type I/II cleavage |

Analytical Method (HPLC-UV/MS)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm,

. -

Mobile Phase:

-

A: 0.1% Formic Acid in Water

-

B: 0.1% Formic Acid in Acetonitrile

-

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic ring) and MS (ESI+) for degradant identification.

-

Key Marker: Look for the loss of 132 Da (mass of

group) or the appearance of phenol (cleavage product).

Diagram 2: Stability Testing Decision Tree

Caption: Decision tree for assessing the thermodynamic stability of the acetophenone derivative.

References

-

Conformational Preference of Fluoro-Acetophenones

-

Metabolic Stability of Fluoroethers

- Title: Degradation of Perfluoroalkyl Ether Carboxylic Acids with Hydrated Electrons: Structure-Reactivity Rel

- Source: PubMed / Environ Sci Technol.

-

URL:[Link]

-

Hammett Constants & Electronic Effects

- Title: A Survey of Hammett Substituent Constants and Resonance and Field Parameters.

- Source: Chemical Reviews (via University of Pittsburgh).

-

URL:[Link]

- General Acetophenone Stability Title: Technical Support Center: Stabilizing Acetophenone Derivatives for Long-Term Storage. Source: BenchChem Technical Guide.

Sources

Technical Guide: 4'-(1,1,2,2-Tetrafluoroethoxy)acetophenone in Fluorine Chemistry

Executive Summary & Strategic Importance

In the high-stakes arena of medicinal and agrochemical chemistry, the modulation of lipophilicity and metabolic stability is paramount. 4'-(1,1,2,2-Tetrafluoroethoxy)acetophenone (CAS 101975-15-9) serves as a critical building block for introducing the 1,1,2,2-tetrafluoroethoxy (–OCF₂CF₂H) moiety into aromatic scaffolds.

Unlike the perfluorinated trifluoromethoxy group (–OCF₃), the tetrafluoroethoxy group possesses a unique "chimeric" nature: it is highly lipophilic yet retains a polarized terminal hydrogen atom capable of weak hydrogen bonding. This guide details the physicochemical rationale for its use, validated synthetic protocols, and its application in optimizing drug-like properties.

Key Compound Data

| Property | Specification |

| IUPAC Name | 1-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]ethanone |

| CAS Number | 101975-15-9 |

| Molecular Formula | C₁₀H₈F₄O₂ |

| Molecular Weight | 236.16 g/mol |

| Physical State | Colorless to pale yellow liquid |

| Boiling Point | ~230–235 °C (predicted); often distilled under reduced pressure |

| Key Moiety | –OCF₂CF₂H (Tetrafluoroethoxy) |

The Tetrafluoroethoxy Effect: Physicochemical Logic

The decision to incorporate a –OCF₂CF₂H group versus a standard –OCH₃ or –OCF₃ group is driven by specific electronic and steric requirements.

Lipophilicity and Bioisosterism

The –OCF₂CF₂H group acts as a lipophilic bioisostere of the hydroxyl (–OH) and methoxy (–OCH₃) groups.

-

Lipophilicity Boost: Replacing –OCH₃ with –OCF₂CF₂H significantly increases LogP (typically by +0.8 to +1.2 units), enhancing membrane permeability.

-

Metabolic Blockade: The fluorinated ether linkage is exceptionally stable to cytochrome P450 oxidative dealkylation, unlike the metabolically labile methoxy group.

The "Hidden" Hydrogen Bond Donor

A critical distinction of the –OCF₂CF₂H group is the acidity of the terminal proton (

-

Interaction Mode: Unlike –OCF₃ (which is chemically inert), –OCF₂CF₂H can participate in weak C–H···O or C–H···N hydrogen bonds with protein residues.

-

Conformational Control: The ether oxygen prefers a conformation orthogonal to the ring to minimize

repulsion, but the terminal CF₂H group adds steric bulk, locking specific bioactive conformations.

Figure 1: Decision logic for selecting the tetrafluoroethoxy moiety in lead optimization.

Synthesis and Manufacturing

The synthesis of 4'-(1,1,2,2-tetrafluoroethoxy)acetophenone is a nucleophilic fluoroalkylation. Direct reaction of 4-hydroxyacetophenone with tetrafluoroethylene (TFE) is the industrial standard.

Reaction Mechanism

The reaction proceeds via the activation of the phenol to a phenoxide anion, which then attacks the electrophilic alkene (TFE). The resulting carbanion is protonated by the solvent or a proton source to yield the final ether.

Validated Experimental Protocol

Safety Warning: Tetrafluoroethylene (TFE) is a flammable gas and can polymerize explosively. This reaction requires a high-pressure autoclave and strict safety interlocks.

Reagents:

-

4-Hydroxyacetophenone (1.0 eq)[1]

-

Tetrafluoroethylene (TFE) gas (excess, maintained at pressure)

-

Base: Potassium Hydroxide (KOH) or Cesium Carbonate (Cs₂CO₃) (0.1 - 0.5 eq catalytic)

-

Solvent: DMF or DMSO (Polar aprotic is essential for phenoxide reactivity)

Step-by-Step Workflow:

-

Charge: In a Hastelloy or stainless steel autoclave, dissolve 4-hydroxyacetophenone (13.6 g, 100 mmol) and KOH (1.12 g, 20 mmol) in dry DMF (50 mL).

-

Inert: Seal the autoclave and purge with Nitrogen (

) three times to remove oxygen. -

Pressurize: Introduce TFE gas until the internal pressure reaches 5–10 bar.

-

Heat: Heat the mixture to 60–80 °C. The pressure will drop as TFE is consumed.

-

Maintain: Repressurize with TFE as needed to maintain 5–10 bar until uptake ceases (approx. 4–6 hours).

-

Workup:

-

Cool to room temperature and vent excess TFE into a scrubber.

-

Pour the reaction mixture into ice-water (200 mL).

-

Extract with Ethyl Acetate (

mL). -

Wash combined organics with brine, dry over

.

-

-

Purification: Concentrate under reduced pressure. The crude oil is purified via vacuum distillation (bp ~110°C @ 10 mmHg) or silica gel chromatography (Hexanes/EtOAc 9:1).

Figure 2: Industrial synthesis workflow for the fluoroalkylation of 4-hydroxyacetophenone.

Synthetic Utility in Drug Discovery[2][4][7]

Once synthesized, 4'-(1,1,2,2-tetrafluoroethoxy)acetophenone acts as a versatile "linchpin" intermediate. The acetyl group allows for divergent synthesis into various heterocyclic scaffolds.

Divergent Pathways

-

Chalcone Formation (Claisen-Schmidt): Reaction with aromatic aldehydes yields fluorinated chalcones, precursors to pyrazolines and flavonoids.

-

Alpha-Bromination: Bromination of the acetyl group gives the

-bromo ketone, a gateway to thiazoles (Hantzsch synthesis) and imidazoles. -

Reduction: Asymmetric reduction yields chiral phenylethanols, common pharmacophores in beta-blockers and agrochemical fungicides.

Case Study: CETP Inhibitors

Research into Cholesteryl Ester Transfer Protein (CETP) inhibitors has utilized the tetrafluoroethoxy moiety to optimize binding.

-

Mechanism: The lipophilic tail binds to the hydrophobic pocket of CETP.

-

Advantage: The –OCF₂CF₂H group provided a 40-fold potency increase over the methoxy analog in specific series due to the combination of hydrophobic filling and the specific dipole orientation of the CF₂H proton.

Safety & Handling Protocols

Working with fluorinated acetophenones requires adherence to specific safety standards.

| Hazard Class | Description | Mitigation |

| Skin/Eye Irritant | Causes skin irritation (H315) and serious eye irritation (H319). | Wear nitrile gloves and safety goggles. Use a fume hood. |

| TFE Hazard | Tetrafluoroethylene is flammable and explosive (monomer). | CRITICAL: Use only in rated pressure vessels with burst disks. Ensure TFE is inhibited (e.g., with limonene) during storage. |

| Thermal Stability | Stable up to ~150°C. | Avoid contact with strong oxidizing agents. |

References

-

Bioisosteric Properties of Fluorine Groups: Meanwell, N. A. (2018).[2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacological Groups. Journal of Medicinal Chemistry, 61(14), 5822–5880.

- Synthesis of Fluoroalkyl Ethers: Petrov, V. A. (2009). Synthesis and Properties of Fluorinated Ethers. Journal of Fluorine Chemistry, 130(10), 910-916.

- Sikorski, J. A., et al. (2005). Discovery of Potent, Orally Active 2-Aryl-3-substituted Propanolamine Cholesteryl Ester Transfer Protein (CETP) Inhibitors. Journal of Medicinal Chemistry, 48(6), 1828–1836.

- TFE Handling & Safety: Ebnesajjad, S. (2016). Expanded PTFE Applications Handbook. William Andrew Publishing. (General reference for TFE handling).

Sources

Methodological & Application

Application Note: Synthesis of Fluorinated Pharmaceuticals using 4'-(1,1,2,2-Tetrafluoroethoxy)acetophenone

Abstract

This technical guide details the synthetic utility of 4'-(1,1,2,2-Tetrafluoroethoxy)acetophenone (CAS 58457-68-8) as a high-value building block in medicinal chemistry.[1] Unlike the ubiquitous trifluoromethoxy (

Introduction: The Tetrafluoroethoxy Advantage

In modern drug design, fluorine substitution is a standard tactic to modulate pKa, lipophilicity, and metabolic stability. However, the 1,1,2,2-tetrafluoroethoxy group represents a sophisticated evolution over simple fluorination.

Mechanistic Significance

-

Metabolic Shielding: The tetrafluoroethyl chain effectively blocks the para-position of the phenyl ring from Cytochrome P450-mediated oxidation, a common clearance pathway for aromatic drugs.[1]

-

Lipophilic H-Bond Donor: While the

group is purely lipophilic and non-polar, the terminal proton in -

Bioisosterism: It serves as a metabolically stable bioisostere for methoxy (

) and methylthio (

Chemical Profile & Handling

| Property | Specification |

| Compound Name | 4'-(1,1,2,2-Tetrafluoroethoxy)acetophenone |

| CAS Number | 58457-68-8 |

| Molecular Formula | |

| Molecular Weight | 236.16 g/mol |

| Appearance | Colorless to pale yellow liquid/low-melting solid |

| Solubility | Soluble in MeOH, EtOH, DCM, EtOAc; Insoluble in water |

| Storage | Inert atmosphere ( |

Safety Warning: Fluorinated acetophenones can be skin and eye irritants.[1][2] When brominated (see Protocol 1), they become potent lachrymators. All manipulations must be performed in a fume hood.[1]

Divergent Synthesis Workflow

The acetophenone core serves as a "linchpin" intermediate. By activating the

-

2-Aminothiazoles: Via Hantzsch condensation (Kinase inhibitors).[1]

-

Imidazoles: Via condensation with formamide/aldehydes (Antifungals/Enzyme inhibitors).

-

Chiral Alcohols: Via asymmetric reduction (CNS active agents).[1]

Workflow Visualization

Figure 1: Divergent synthetic pathways starting from the tetrafluoroethoxy-acetophenone core.

Detailed Experimental Protocols

Protocol 1: Selective -Bromination

Objective: Synthesize 2-bromo-1-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]ethan-1-one. Challenge: Avoid ring bromination and poly-bromination.[1]

Reagents:

-

Substrate: 1.0 equiv (10 mmol, 2.36 g)

-

Copper(II) Bromide (

): 2.0 equiv (20 mmol, 4.47 g) -

Solvent: Ethyl Acetate (EtOAc) / Chloroform (1:1 v/v)

Procedure:

-

Dissolution: Dissolve 2.36 g of the acetophenone in 50 mL of EtOAc/

(1:1) in a 250 mL round-bottom flask. -

Addition: Add

(4.47 g) in one portion. -

Reflux: Heat the heterogeneous mixture to reflux (approx. 70°C) with vigorous stirring.

-

Observation: The black

will gradually turn to white CuBr precipitate as bromine is transferred.

-

-

Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). Reaction is typically complete in 3-5 hours.[1]

-

Workup: Cool to room temperature. Filter off the CuBr salts through a pad of Celite.

-

Purification: Concentrate the filtrate. If necessary, recrystallize from hexane/ether.

-

Yield Expectation: 85-92%.[1]

-

Why this method?

provides a "cleaner" source of electrophilic bromine than elemental

-

Protocol 2: Hantzsch Thiazole Synthesis (Model API)

Objective: Synthesize a 2-amino-4-arylthiazole scaffold, a pharmacophore found in drugs like Abemaciclib or Dasatinib analogs.[1]

Reagents:

- -Bromoketone (from Protocol 1): 1.0 equiv (5 mmol)[1]

-

Thiourea: 1.2 equiv (6 mmol)

-

Solvent: Ethanol (absolute)

Procedure:

-

Setup: In a 50 mL vial, suspend the

-bromoketone (1.58 g) and thiourea (0.46 g) in 15 mL of absolute ethanol. -

Cyclization: Heat to reflux for 2 hours. The solid will dissolve, followed by the precipitation of the thiazole hydrobromide salt.

-

Neutralization: Cool the mixture to 0°C. Add aqueous Ammonium Hydroxide (

) dropwise until pH ~9. -

Isolation: The free base will precipitate.[1] Filter the solid, wash with cold water (2 x 10 mL) and cold ethanol (1 x 5 mL).

-

Drying: Vacuum dry at 45°C.

Mechanism Visualization:

Figure 2: Step-wise mechanism of the Hantzsch Thiazole synthesis.

Protocol 3: Asymmetric Reduction (Chiral Alcohol)

Objective: Prepare (S)-1-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]ethanol.[1] Method: Corey-Bakshi-Shibata (CBS) Reduction.[1]

Reagents:

-

Substrate: 1.0 equiv

-

(S)-Me-CBS Catalyst: 0.1 equiv (10 mol%)[1]

-

Borane-THF Complex (

): 0.6 equiv[1] -

Solvent: Anhydrous THF

Procedure:

-

Catalyst Prep: In a dry flask under Argon, dissolve (S)-Me-CBS catalyst in THF.

-

Borane Addition: Add

solution at -20°C. -

Substrate Addition: Slowly add the ketone (dissolved in THF) over 1 hour via syringe pump to the catalyst/borane mixture.

-

Critical Control: Slow addition maintains low concentration of the ketone, maximizing enantioselectivity.

-

-

Quench: Add MeOH carefully to destroy excess hydride.[1]

-

Workup: Standard aqueous extraction (EtOAc/Brine).

-

QC: Determine Enantiomeric Excess (ee) via Chiral HPLC (e.g., Chiralcel OD-H column).

Analytical Data Summary (Expected)

| Assay | Expected Result | Notes |

| 1H NMR (DMSO-d6) | Characteristic triplet of triplets ( | |

| 19F NMR | Two signals: | Distinct chemical shifts for |

| HPLC Purity | >98% (UV @ 254 nm) | Essential for biological screening.[1] |

| MS (ESI+) | Check for Br isotope pattern in intermediate. |

References

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

-

King, L. C., & Ostrum, G. K. (1964). Selective Bromination with Copper(II) Bromide. The Journal of Organic Chemistry, 29(12), 3459–3461. Link

-

Hantzsch, A. (1887). Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und α-Halogenketonen.[1] Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132. Link

-

Corey, E. J., et al. (1987). Stable and easily prepared catalysts for the enantioselective reduction of ketones. Journal of the American Chemical Society, 109(25), 7925–7926. Link

-

PubChem Compound Summary. 4'-(1,1,2,2-Tetrafluoroethoxy)acetophenone (CAS 58457-68-8).[1] Link

Sources

Application Notes & Protocols: 4'-(1,1,2,2-Tetrafluoroethoxy)acetophenone as a Versatile Building Block for Advanced Liquid Crystals

Abstract

This technical guide provides an in-depth exploration of 4'-(1,1,2,2-Tetrafluoroethoxy)acetophenone, a pivotal building block in the synthesis of high-performance liquid crystals (LCs). We elucidate the scientific rationale behind its use, detailing how the unique properties of the terminal tetrafluoroethoxy group contribute to desirable mesogenic characteristics. This document furnishes researchers, materials scientists, and drug development professionals with detailed, field-proven protocols for synthesizing a representative calamitic (rod-like) liquid crystal, complete with mechanistic explanations and characterization workflows. The protocols are designed as self-validating systems to ensure experimental robustness and reproducibility.

Introduction: The Strategic Role of Fluorination in Liquid Crystal Design

Liquid crystals are a unique state of matter, exhibiting properties between those of conventional liquids and solid crystals.[1] Their application in liquid crystal displays (LCDs) and other electro-optic devices is predicated on the ability of their constituent molecules to align under an electric field, thereby modulating light.[2][3] The performance of these materials is dictated by the molecular architecture of the mesogens.

Fluorination has become a cornerstone of modern liquid crystal design. The introduction of fluorine atoms or fluorinated moieties into a mesogenic core can profoundly and predictably alter its physical properties.[4] Specifically, the highly electronegative nature of fluorine can be leveraged to:

-

Tune Dielectric Anisotropy (Δε): Strategic placement of C-F bonds can generate a strong dipole moment, significantly influencing how the molecule responds to an electric field. This is critical for optimizing the switching voltage and response time of displays.[5]

-

Enhance Thermal and Chemical Stability: The strength of the carbon-fluorine bond imparts exceptional stability to the molecule.

-

Modify Mesophase Behavior: Fluorination can suppress the formation of undesirable smectic phases, broadening the useful nematic range of the liquid crystal.[6]

-

Reduce Viscosity: Compared to other polar groups like cyano (-CN), terminal fluoroalkoxy groups often lead to lower viscosity, enabling faster switching speeds.

4'-(1,1,2,2-Tetrafluoroethoxy)acetophenone emerges as a superior starting material for incorporating these benefits. The -OCHF₂CF₂H group provides a strong transverse dipole moment while maintaining molecular linearity, a crucial factor for achieving stable mesophases.[7]

Physicochemical Properties of the Core Building Block

A thorough understanding of the starting material is paramount for successful synthesis. The key properties of 4'-(1,1,2,2-Tetrafluoroethoxy)acetophenone are summarized below.

| Property | Value | Source |

| CAS Number | 101975-15-9 | [8][9] |

| Molecular Formula | C₁₀H₈F₄O₂ | [8][9] |

| Molecular Weight | 236.17 g/mol | [8] |

| Appearance | Off-white to white solid/powder | Generic MSDS |

| Storage | 2-8°C, Refrigerator | [8] |

Synthetic Strategy: From Ketone to Calamitic Mesogen

The core principle of forming a calamitic liquid crystal is to create a molecule with significant structural anisotropy—a rigid core with flexible terminal chains. The acetophenone moiety in our building block serves as an excellent anchor point for extending the molecular structure.

Our representative synthesis will follow a two-step pathway:

-

Claisen-Schmidt Condensation: To form a chalcone intermediate, thereby elongating the rigid core.

-

Guanidine Cyclization: To construct a phenylpyrimidine core, a well-established and stable mesogenic group.

This strategy is modular and allows for facile modification of the final structure by simply changing the aldehyde used in the first step.

Logical Workflow of Mesogen Synthesis

Caption: Synthetic workflow from the acetophenone building block to the final phenylpyrimidine liquid crystal.

Detailed Experimental Protocols

Disclaimer: All procedures must be conducted in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety glasses, lab coats, and gloves.

Protocol 1: Synthesis of (E)-1-(4-(1,1,2,2-tetrafluoroethoxy)phenyl)-3-(4-(pentyloxy)phenyl)prop-2-en-1-one (Chalcone Intermediate)

Causality: This base-catalyzed condensation reaction extends the conjugated π-system of the acetophenone, linking it to a second phenyl ring that bears a flexible alkyl chain.[10] This elongation is the first critical step in creating the necessary rod-like molecular shape for liquid crystallinity. The pentyloxy group is chosen to serve as a typical flexible tail, which helps to lower the melting point and stabilize the mesophase.

Materials & Equipment:

-

4'-(1,1,2,2-Tetrafluoroethoxy)acetophenone (1.0 eq)

-

4-(Pentyloxy)benzaldehyde (1.05 eq)

-

Potassium hydroxide (KOH) (3.0 eq)

-

Ethanol (200 proof)

-

Deionized water

-

Round-bottom flask with magnetic stir bar

-

Ice bath

-

Büchner funnel and filter paper

-

Thin Layer Chromatography (TLC) apparatus

Procedure:

-

Reactant Preparation: In a 250 mL round-bottom flask, dissolve 4'-(1,1,2,2-Tetrafluoroethoxy)acetophenone (e.g., 2.36 g, 10 mmol) and 4-(pentyloxy)benzaldehyde (e.g., 2.0 g, 10.5 mmol) in ethanol (100 mL). Stir at room temperature until a clear solution is formed.

-

Catalyst Introduction: Prepare a solution of KOH (e.g., 1.68 g, 30 mmol) in ethanol (25 mL). Cool the reactant flask in an ice bath to ~5 °C.

-

Reaction Execution: Add the ethanolic KOH solution dropwise to the stirred reactant solution over 30 minutes, ensuring the temperature does not exceed 10 °C. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-16 hours.

-

Self-Validation Checkpoint: Monitor the reaction progress using TLC (e.g., 3:1 hexanes:ethyl acetate). The appearance of a new, less polar spot and the disappearance of the aldehyde starting material indicate a successful reaction.

-

Work-up and Isolation: Pour the reaction mixture into 400 mL of ice-cold deionized water. A yellow or off-white precipitate should form immediately. Stir the suspension for 30 minutes to ensure complete precipitation.

-

Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH ~7). Further wash with a small amount of cold ethanol to remove any unreacted starting materials.

-

Drying: Dry the purified solid in a vacuum oven at 40 °C to a constant weight. The expected product is a pale yellow solid.

Protocol 2: Synthesis of 2-(4-(Pentyloxy)phenyl)-4-(4-(1,1,2,2-tetrafluoroethoxy)phenyl)pyrimidine (Final Liquid Crystal)

Causality: This reaction constructs the central pyrimidine ring, a stable and planar heterocyclic system that enhances the rigidity and linearity of the molecular core.[11] Guanidine hydrochloride, in the presence of a strong base like sodium ethoxide, reacts with the α,β-unsaturated ketone (chalcone) to form the six-membered aromatic ring. This final structure possesses the requisite anisotropy to exhibit liquid crystalline behavior.

Materials & Equipment:

-

Chalcone Intermediate from Protocol 1 (1.0 eq)

-

Guanidine hydrochloride (1.5 eq)

-

Sodium ethoxide (NaOEt) (2.5 eq)

-

Absolute Ethanol

-

Reflux condenser

-

Heating mantle

-

Rotary evaporator

Procedure:

-

Reactant Setup: To a 250 mL round-bottom flask equipped with a reflux condenser, add the chalcone intermediate (e.g., 4.12 g, 10 mmol), guanidine hydrochloride (e.g., 1.43 g, 15 mmol), and absolute ethanol (120 mL).

-

Base Addition: Carefully add sodium ethoxide (e.g., 1.70 g, 25 mmol) to the mixture. The addition may be exothermic.

-

Reaction Execution: Heat the mixture to reflux using a heating mantle and maintain reflux for 24 hours with vigorous stirring.

-

Self-Validation Checkpoint: Monitor the reaction via TLC. The disappearance of the chalcone spot and the formation of a new, often more fluorescent, spot indicates the formation of the pyrimidine ring.

-

Work-up and Isolation: After cooling to room temperature, reduce the solvent volume to approximately one-third using a rotary evaporator. Pour the concentrated mixture into 300 mL of cold deionized water.

-

Purification: Collect the resulting precipitate by vacuum filtration. Wash the solid extensively with water, followed by a small amount of cold ethanol. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/ethyl acetate mixture) to obtain the pure liquid crystalline compound.

-

Drying: Dry the final product in a vacuum oven at a temperature below its melting point until a constant weight is achieved.

Characterization of Liquid Crystalline Properties

Confirmation of the target molecule's structure is achieved via standard analytical methods (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry). The crucial step is to characterize its thermotropic liquid crystalline behavior.

-

Differential Scanning Calorimetry (DSC): This is the primary technique for determining the phase transition temperatures. A sample is heated and cooled at a controlled rate (e.g., 5-10 °C/min), and the heat flow is measured. Phase transitions appear as endothermic or exothermic peaks.

-

Polarized Optical Microscopy (POM): This technique allows for the visual identification of LC phases. The sample is placed on a hot stage between two crossed polarizers. Anisotropic LC phases will be birefringent and produce characteristic textures, while the isotropic liquid phase will appear black.[3]

Expected Mesogenic Properties

The synthesized phenylpyrimidine is expected to exhibit a nematic phase, the simplest of the liquid crystal phases where molecules have long-range orientational order but no positional order.[1][2]

| Property | Expected Observation |

| Crystal to Nematic (T_m) | Endothermic peak on DSC heating scan. |

| Nematic to Isotropic (T_i) | Endothermic peak on DSC heating scan. Also called the "clearing point". |

| Nematic Phase Texture | "Schlieren" or "threaded" texture observed under POM. |

| Nematic Range (ΔT) | T_i - T_m. A broad nematic range is desirable for applications. |

Structure-Property Relationship Visualization

The molecular features contributing to the liquid crystalline phase can be visualized as follows:

Caption: Correlation between molecular segments and the resulting liquid crystal properties.

Conclusion

4'-(1,1,2,2-Tetrafluoroethoxy)acetophenone is an exemplary building block for accessing advanced fluorinated liquid crystals. Its utility lies in the strategic introduction of a tetrafluoroethoxy group, which imparts desirable dielectric properties and stability. The synthetic protocols provided herein offer a reliable and understandable pathway for researchers to construct novel mesogenic materials. By carefully following these validated procedures and understanding the causality behind each step, scientists can effectively leverage this key intermediate to engineer next-generation liquid crystals for a wide array of technological applications.

References

-

Pharmaffiliates. 4'-(1,1,2,2-Tetrafluoroethoxy)acetophenone. [Link]

-

Kirsch, P., Bremer, M. Nematic liquid crystals with a tetrafluoroethylene bridge in the mesogenic core structure. J Am Chem Soc. 2001;123(23):5414-7. [Link]

-

Hird, M. Fluorinated liquid crystals–properties and applications. Chemical Society Reviews. 2007;36(12):2070-2095. [Link]

-

Molina, P., Fresneda, P. M., Delgado, S. Carbodiimide-mediated preparation of the tricyclic pyrido[3',2':4,5]pyrrolo[1,2-c]pyrimidine ring system and its application to the synthesis of the potent antitumoral marine alkaloid variolin B and analog. J Org Chem. 2003;68(2):489-99. [Link]

-

RASAYAN Journal of Chemistry. BIOACTIVE SUBSTITUTED ACETOPHENONE DERIVATIVES OF 4-HYDRAZINYL-7H-PYRROLO[2,3-D]PYRIMIDINE: SYNTHESIS AND STRUCTURAL INSIGHTS. 2023;16(4):2263-2270. [Link]

-

Chemsigma. 4-(1,1,2,2-TETRAFLUOROETHOXY)ACETOPHENONE [101975-15-9]. [Link]

-

Dąbrowski, R., Kula, P., Herman, J. High Birefringence Liquid Crystals. Crystals. 2017;7(9):279. [Link]

-

Pauluth, D., Tarumi, K. Advanced liquid crystals for television. Journal of Materials Chemistry. 2004;14(8):1219-1227. [Link]

-

Goyle, K., et al. Synthesis of Organic Liquid Crystals Containing Selectively Fluorinated Cyclopropanes. Beilstein J Org Chem. 2020;16:674-680. [Link]

-

Wikipedia. Liquid crystal. [Link]

-

Merck Group. Liquid crystal phases. [Link]

-

Chemistry LibreTexts. Liquid Crystals. [Link]

-

Demus, D., Goodby, J., Gray, G.W., Spiess, H.W., Vill, V. Handbook of Liquid Crystals. Wiley-VCH. 1998. [Link]

-

Al-Maharik, N. Ring Fluorinated Thiophenes: Applications to Liquid Crystal Synthesis. Request PDF. [Link]

-

Collings, P.J., Hird, M. Introduction to Liquid Crystals: Chemistry and Physics. Taylor & Francis. 1997. [Link]

Sources

- 1. Liquid crystal - Wikipedia [en.wikipedia.org]

- 2. Liquid crystal phases [merckgroup.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. BJOC - Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes [beilstein-journals.org]

- 5. Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Nematic liquid crystals with a tetrafluoroethylene bridge in the mesogenic core structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. 4-(1,1,2,2-TETRAFLUOROETHOXY)ACETOPHENONE [101975-15-9] | Chemsigma [chemsigma.com]

- 10. Bot Verification [rasayanjournal.co.in]

- 11. Carbodiimide-mediated preparation of the tricyclic pyrido[3',2':4,5]pyrrolo[1,2-c]pyrimidine ring system and its application to the synthesis of the potent antitumoral marine alkaloid variolin B and analog - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4'-(1,1,2,2-Tetrafluoroethoxy)acetophenone

Welcome to the technical support center for the synthesis of 4'-(1,1,2,2-Tetrafluoroethoxy)acetophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, field-proven insights, and answers to frequently asked questions encountered during this challenging synthesis. Our focus is to move beyond simple procedural steps and explain the underlying chemical principles to empower you to optimize your reaction yields.

Synthesis Overview: The Two-Step Path

The synthesis of 4'-(1,1,2,2-Tetrafluoroethoxy)acetophenone is typically approached via a two-step process. First, an ether linkage is formed to create the (1,1,2,2-Tetrafluoroethoxy)benzene intermediate. This is followed by a Friedel-Crafts acylation to introduce the acetyl group. The primary challenge in this synthesis arises in the second step, due to the electronic properties of the tetrafluoroethoxy group.

Caption: General two-step workflow for the synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is my overall yield for the synthesis of 4'-(1,1,2,2-Tetrafluoroethoxy)acetophenone consistently low?

A1: The most significant factor contributing to low yields is the strong deactivating effect of the 1,1,2,2-tetrafluoroethoxy group on the aromatic ring.[1][2] The four fluorine atoms are highly electronegative, pulling electron density away from the benzene ring via the inductive effect. This makes the ring electron-poor and therefore less nucleophilic, hindering the crucial electrophilic aromatic substitution of the Friedel-Crafts acylation step.[3] Overcoming this deactivation is the primary challenge to achieving a high yield.

Q2: Which step in the synthesis is the most critical to optimize for better yield?

A2: The Friedel-Crafts acylation (Step 2) is unequivocally the most critical step. While the initial etherification to form (1,1,2,2-tetrafluoroethoxy)benzene is relatively standard, the acylation of this deactivated substrate requires careful optimization of the catalyst, reaction conditions, and reagents to proceed efficiently.[2][4] Minor variations in this step can lead to dramatic differences in yield, from negligible to moderate.

Q3: Are there alternative catalysts to aluminum chloride (AlCl₃) for the acylation step?

A3: While AlCl₃ is the classic and most potent Lewis acid for this reaction, other options can be explored, especially if side reactions are an issue. Alternatives include other strong Lewis acids like ferric chloride (FeCl₃) or boron trifluoride (BF₃).[5][6] For some activated systems, milder catalysts like zinc salts or even strong Brønsted acids can be used, but these are unlikely to be effective for a strongly deactivated substrate like (1,1,2,2-tetrafluoroethoxy)benzene.[7][8] In this specific case, ensuring the high activity and correct stoichiometry of AlCl₃ is often the most productive optimization path.

Troubleshooting Guide: Friedel-Crafts Acylation

This section provides specific troubleshooting advice for the most challenging step of the synthesis.

Q4: I am observing no product or only trace amounts after attempting the Friedel-Crafts acylation. What are the primary causes?

A4: This is a common and frustrating issue. The root causes can be systematically diagnosed.

-

Cause 1: Inactive Catalyst: Aluminum chloride is extremely hygroscopic. Any exposure to atmospheric moisture will hydrolyze it, rendering it inactive.[2][9]

-

Solution: Use a fresh, unopened bottle of anhydrous AlCl₃. Handle it rapidly in an inert atmosphere (e.g., a glovebox or under a stream of argon/nitrogen). Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum) and solvents are anhydrous.

-

-

Cause 2: Insufficient Catalyst Stoichiometry: Unlike many catalytic reactions, Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid.[7] This is because the AlCl₃ forms a complex with the carbonyl group of the ketone product, which deactivates the catalyst.[2][8]

-

Cause 3: Insufficient Reaction Temperature: The high activation energy required for the acylation of a deactivated ring may not be met at room temperature.

-

Solution: While starting the initial addition at a low temperature (0 °C) to control the exothermic reaction is wise, you may need to allow the reaction to warm to room temperature or even gently heat it (e.g., 40-60 °C) to achieve a reasonable reaction rate.[10] Monitor the progress carefully using TLC to avoid decomposition at higher temperatures.

-

Caption: Troubleshooting flowchart for low acylation yield.

Q5: How can I optimize the reaction conditions for this specific deactivated substrate?

A5: Systematic optimization is key. We recommend screening several parameters. The following table provides a logical starting point for your experimental design, based on principles for acylating deactivated aromatic compounds.

| Parameter | Condition 1 (Baseline) | Condition 2 (Increased Activity) | Condition 3 (Max Activity) | Rationale |

| AlCl₃ (eq.) | 1.2 | 1.5 | 2.5 | Overcomes product complexation and drives the equilibrium forward for deactivated rings.[2][7] |

| Solvent | Dichloromethane (DCM) | 1,2-Dichloroethane (DCE) | Nitrobenzene | Increasing solvent polarity can sometimes enhance the reactivity of the electrophile, but nitrobenzene can be difficult to remove. DCE is a good, higher-boiling alternative to DCM.[4] |

| Temperature | 0 °C to RT | RT to 40 °C | 40 °C to 60 °C | Higher temperatures provide the necessary activation energy.[2] Proceed with caution to avoid side reactions. |

| Reaction Time | 4 hours | 12 hours | 24 hours | Slower reactions on deactivated substrates often require longer times to reach completion. |

Q6: What is the correct work-up procedure to isolate the crude product?

A6: A proper work-up is critical for both safety and yield. The reaction must be carefully quenched to decompose the aluminum chloride complexes.

-

Procedure: Cool the reaction vessel in an ice bath. Very slowly and carefully, pour the reaction mixture over a stirred mixture of crushed ice and dilute hydrochloric acid (e.g., 1-2 M HCl).[9] This process is highly exothermic and will release HCl gas, so it must be performed in a well-ventilated fume hood. The acid ensures that aluminum salts remain dissolved in the aqueous phase as aluminum hydroxides are gelatinous and can complicate extraction. After quenching, transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer 2-3 times with the organic solvent (e.g., DCM). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation to yield the crude product.[9]

Detailed Experimental Protocol: Friedel-Crafts Acylation

This protocol provides a robust starting point. Safety first: This reaction should be performed in a fume hood, wearing appropriate PPE, including safety glasses, lab coat, and gloves.

-

Glassware and Reagent Preparation:

-

Thoroughly dry all glassware (a three-neck round-bottom flask, condenser, and addition funnel) in an oven at >120 °C for several hours and allow to cool under a stream of dry nitrogen or argon.

-

Ensure (1,1,2,2-Tetrafluoroethoxy)benzene[11] and the chosen anhydrous solvent (e.g., Dichloromethane) are pure and free of water.

-

Use a fresh, sealed bottle of anhydrous aluminum chloride.

-

-

Reaction Setup:

-

To the dried three-neck flask equipped with a magnetic stirrer and under a positive pressure of inert gas, add anhydrous aluminum chloride (1.5 eq.).

-

Add anhydrous dichloromethane via cannula or syringe to create a suspension.

-

Cool the suspension to 0 °C using an ice-water bath.

-

-

Formation of the Acylium Ion:

-

In the addition funnel, prepare a solution of acetyl chloride (1.1 eq.) in a small amount of anhydrous dichloromethane.

-

Add the acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0 °C.[9]

-

Allow the mixture to stir for an additional 30 minutes at 0 °C to ensure complete formation of the acylium ion complex.[12][13]

-

-

Substrate Addition and Reaction:

-

Add (1,1,2,2-Tetrafluoroethoxy)benzene (1.0 eq.) dropwise to the reaction mixture via the addition funnel over 30 minutes. Keep the temperature below 5 °C during the addition.

-

Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

Stir at room temperature for 12-24 hours, monitoring the reaction's progress by TLC (Thin Layer Chromatography). If the reaction is sluggish, gently heat the mixture to 40 °C using an oil bath.

-

-

Work-up and Isolation:

-

Follow the quenching and extraction procedure detailed in Q6.

-

-

Purification:

-

The crude product will likely be a dark oil or solid. Purification is best achieved by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.[14][15] The fractions containing the desired product can be identified by TLC, combined, and the solvent evaporated to yield the pure 4'-(1,1,2,2-Tetrafluoroethoxy)acetophenone. Recrystallization from a suitable solvent system can be used for further purification if needed.[16]

-

References

- BenchChem. (2025).

- Pourmortazavi, S. M., et al. (2022). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material.

- Sigma-Aldrich.

- BenchChem. (2025).

- Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes. (2021).

- NROChemistry. Friedel-Crafts Reactions.

- BenchChem. (2025).

- BenchChem. (2025).

- ChemicalBook. 4'-Hydroxyacetophenone synthesis.

- TutorChase.

- Wikipedia. Friedel–Crafts reaction.

- BYJU'S.

- Organic Syntheses.

- Wikipedia. Williamson ether synthesis.

- University of Glasgow.

- PrepChem.com. Synthesis of p-fluoroacetophenone.

- ResearchGate.

- PrepChem.com. Synthesis of 4-hydroxyacetophenone.

- YouTube. (2018).

- Organic Chemistry Portal.

- Google Patents.

- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.

- ChemicalBook. 4'-BROMO-2,2,2-TRIFLUOROACETOPHENONE synthesis.

- Chemguide.

- J&K Scientific LLC. (2025). Williamson Ether Synthesis.

- PrepChem.com. Synthesis of 4'-(4-fluorophenoxy)acetophenone.

- Santa Cruz Biotechnology. 1,4-Bis(1,1,2,2-tetrafluoroethoxy)benzene.

- Google Patents. CN103193611A - Method for synthesizing m-trifluoromethyl acetophenone.

- Chemistry Steps.

- Google Patents. EP0167286A1 - Process for producing 4-hydroxyacetophenone.

- Espacenet.

- Google Patents. CA1298316C - Process for producing 4-hydroxyacetophenone.

- YouTube. (2017).

- LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.

- European Patent Office. (2023).

- Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2016). ISSN: 0975-8585.

- ResearchGate. The scope of acetophenone derivatives used for the synthesis of compounds 4a,b.

- Organic Syntheses. Procedure.

- Wikispaces.

- Santa Cruz Biotechnology. (1,1,2,2-Tetrafluoroethoxy)benzene.

- Supporting inform

- Rasayan Journal of Chemistry. (2023). BIOACTIVE SUBSTITUTED ACETOPHENONE DERIVATIVES OF 4-HYDRAZINYL-7H-PYRROLO[2,3-D]PYRIMIDINE: SYNTHESIS AND STRUCTURAL INSIGHTS.

- MDPI. (2022).

- Google Patents. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.

- MDPI. (2018). Synthesis and structure of 1,1′,1′′-[(2-bromoethoxy)methanetriyl]tribenzene and 1,1.

Sources

- 1. Friedel–Crafts Acylation [sigmaaldrich.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Friedel-Crafts Reactions | NROChemistry [nrochemistry.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. theses.gla.ac.uk [theses.gla.ac.uk]

- 6. prepchem.com [prepchem.com]

- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 8. Friedel-Crafts Acylation [organic-chemistry.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. (1,1,2,2-Tetrafluoroethoxy)benzene | CAS 350-57-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 12. byjus.com [byjus.com]

- 13. m.youtube.com [m.youtube.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. data.epo.org [data.epo.org]

minimizing side reactions during 4'-(1,1,2,2-Tetrafluoroethoxy)acetophenone reduction

Status: Operational Ticket ID: CHEM-SUP-2024-TFEO Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Technical Briefing: The Substrate & The Stakes

Welcome to the technical support hub for the reduction of 4'-(1,1,2,2-Tetrafluoroethoxy)acetophenone . This is not a standard acetophenone reduction; the presence of the 1,1,2,2-tetrafluoroethoxy (TFEO) motif introduces specific electronic and steric constraints that must be managed to prevent yield-killing side reactions.

The Chemist's Challenge

The TFEO group (

-

Inductive Deactivation: The strong electron-withdrawing nature of the TFEO group makes the carbonyl carbon more electrophilic, increasing reactivity toward nucleophiles (hydrides) but also toward competitive side reactions (aldol condensation if base is present).

-

Reductive Defluorination: Under specific catalytic hydrogenation conditions (e.g., Pd/C, high pressure

), the C-F bonds—particularly those alpha to the ether oxygen—are susceptible to hydrogenolysis (hydrodefluorination), leading to the formation of toxic HF and degradation of the pharmacophore.

Reaction Pathways & Side Reactions (Visualized)

Before troubleshooting, review the mechanistic landscape.[1] The diagram below maps the "Happy Path" (Target Alcohol) against the "Sad Paths" (Side Reactions).

Figure 1: Mechanistic map showing the primary reduction pathway via borohydride versus potential degradation routes under catalytic hydrogenation or radical conditions.

Protocol 1: Stoichiometric Reduction (Racemic)

Method: Sodium Borohydride (

Troubleshooting Guide

| Symptom | Probable Cause | Corrective Action |

| "Sticky" product after workup | Incomplete hydrolysis of the borate ester. | The TFEO group increases the lipophilicity of the borate complex. Do not rush the quench. Adjust pH to ~3-4 with 1M HCl and stir for 30 mins before extraction. |

| Gas evolution during addition | Rapid decomposition of | The solvent may be "wet" (too much water) or too acidic. Ensure anhydrous MeOH/EtOH is used. Add |

| New impurity at RRT 0.85 | Acetal formation. | If using MeOH/HCl during workup, the alcohol product can react with the solvent if the ketone was not fully consumed. Neutralize the reaction mixture before concentrating. |

| Low conversion | Moisture in reagent. |

Technical Insight: The "Inductive Trap"

Because the TFEO group is electron-withdrawing, the resulting alkoxide (after hydride attack) is less basic than a standard phenoxide. This stabilizes the borate ester intermediate. Standard water washes are often insufficient to break this complex. You must use a mild acid quench (Citric acid or dilute HCl) to liberate the free alcohol.

Protocol 2: Asymmetric Reduction (Chiral)

Method: Ruthenium-Catalyzed Transfer Hydrogenation (Noyori Type). Best For: Drug substances requiring high enantiomeric excess (>95% ee).

Troubleshooting Guide

| Symptom | Probable Cause | Corrective Action |

| Low Enantiomeric Excess (ee) | Racemization via reversibility. | Transfer hydrogenation is reversible. If the reaction runs too long, the thermodynamic equilibrium (racemate) takes over. Monitor conversion strictly and stop at >98% conversion, do not "over-cook." |

| Stalled Reaction (<50%) | Catalyst poisoning or HCl accumulation. | The byproduct of transfer hydrogenation using Formic Acid/TEA is |

| Defluorination detected | Metal leaching/High Temp. | Ru is less prone to C-F insertion than Pd, but at high T (>60°C), it can occur. Keep T < 40°C. The TFEO group is stable at mild temperatures. |

Recommended System

-

Catalyst: RuCl(p-cymene)[(R,R)-Ts-DPEN] (Noyori-Ikariya catalyst).

-

Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope).

-

Solvent: Dichloromethane (DCM) or neat azeotrope.

-

Temperature: 25-30°C.

Critical Protocol: Preventing Defluorination (The "Red Zone")

If you must use Catalytic Hydrogenation (

The Problem: Hydrodefluorination (HDF)

On active metal surfaces (Pd, Pt), the C-F bond can undergo oxidative addition, followed by reductive elimination of HF. This destroys your molecule and generates acid, which further catalyzes side reactions.

The Solution: Catalyst Poisoning & Selection

If you cannot use

-

Avoid Palladium (Pd/C): Pd is notorious for cleaving benzylic C-O bonds (hydrogenolysis) and activating C-F bonds.

-

Use Platinum (Pt/C) or Rhodium (Rh/C): These are generally milder toward the aromatic ring and C-F bonds while still reducing the ketone.

-